N-(2-fluorocyclopentyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorocyclopentyl)morpholine-4-carboxamide is a synthetic compound that belongs to the class of morpholine carboxamides. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its unique chemical structure allows for diverse applications ranging from drug discovery to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)morpholine-4-carboxamide typically involves the reaction of 2-fluorocyclopentanone with morpholine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
N-(2-fluorocyclopentyl)morpholine-4-carboxamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate certain biochemical pathways, leading to its observed effects. For instance, in medical research, it has been shown to interact with receptors involved in inflammatory responses, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorocyclopentyl)morpholine-4-carboxamide
- N-(2-bromocyclopentyl)morpholine-4-carboxamide
- N-(2-methylcyclopentyl)morpholine-4-carboxamide
Uniqueness
N-(2-fluorocyclopentyl)morpholine-4-carboxamide stands out due to the presence of the fluorine atom in the cyclopentyl ring. This fluorine substitution imparts unique chemical and physical properties to the compound, such as increased stability and reactivity, making it particularly valuable in various applications.
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2/c11-8-2-1-3-9(8)12-10(14)13-4-6-15-7-5-13/h8-9H,1-7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQCSDIQCISWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.